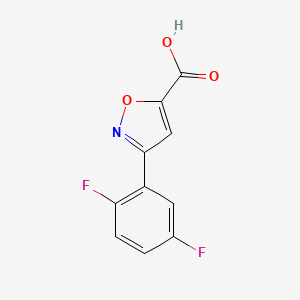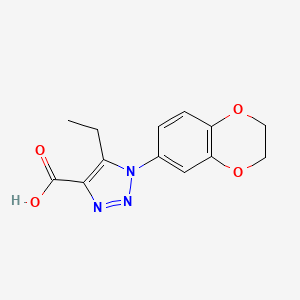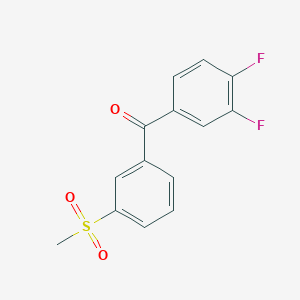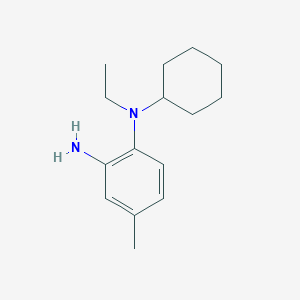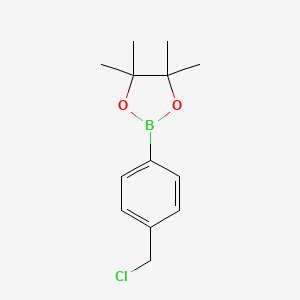
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions are characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 352.89 g/mol.Wissenschaftliche Forschungsanwendungen
-
2-(4-(Chloromethyl)phenyl)propanoic acid
- Application: This compound is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application: These compounds have been studied for their antimicrobial and anticancer properties .
- Methods of Application: The compounds were synthesized and then tested in vitro against various bacterial and fungal species, as well as against a human breast adenocarcinoma cancer cell line .
- Results or Outcomes: Some of the compounds showed promising antimicrobial activity, and two were found to be active against the breast cancer cell line .
-
2-chloromethyl-4(3H)-quinazolinones
- Application: These compounds are key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of these compounds was described, using o-anthranilic acids as starting materials .
- Results or Outcomes: The new synthesis method could potentially streamline the production of these anticancer agents .
-
2-(4-(Chloromethyl)phenyl)propanoic acid
- Application: This compound is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
2-(4-Chloromethylphenyl)propionic acid
- Application: This compound is an intermediate used for the preparation of anti-inflammatory and analgesic drugs .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
- Application: This compound is a key intermediate in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
2-(4-Chloromethylphenyl)propanoic acid
- Application: This compound is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
2-(4-Chloromethylphenyl)propionic acid
- Application: This compound is an intermediate used for the preparation of anti-inflammatory and analgesic drugs .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
- Application: This compound is a key intermediate in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRBYHCRLQCNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674719 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1072945-04-0 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



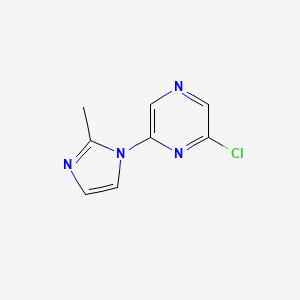
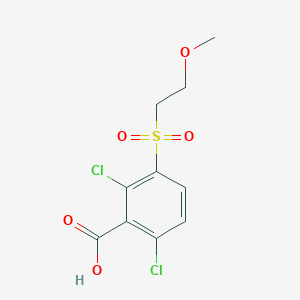
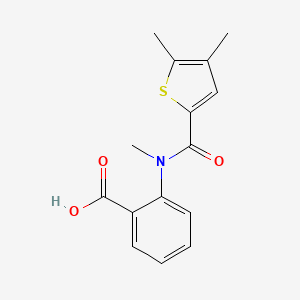
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)
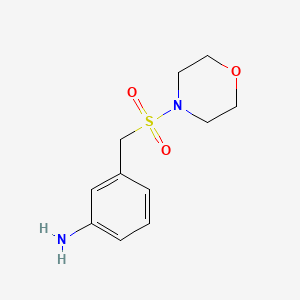
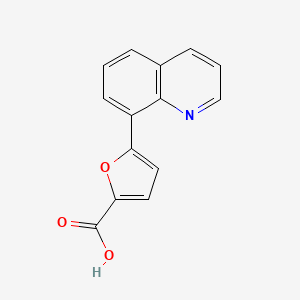
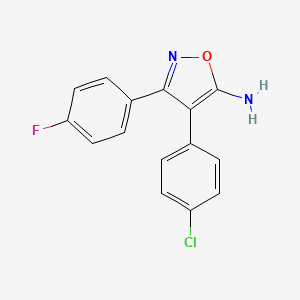
![2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1420362.png)
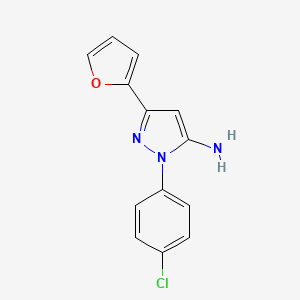
![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
